C12H9Cl2NO2

Description

Historical Perspectives in Quinolone Chemistry and Related Halogenated Nitrogen Heterocycles

The story of quinolones began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. wikipedia.orgmdpi.com Although technically a naphthyridine, nalidixic acid is considered the first-generation quinolone and was initially used to treat urinary tract infections. wikipedia.orgrjptonline.org This discovery paved the way for the synthesis of over 10,000 analogs, though only a select few have been clinically adopted. wikipedia.org The first generation of quinolones, including compounds like pipemidic acid and oxolinic acid, offered marginal improvements over nalidixic acid. wikipedia.orgrjptonline.org

A significant breakthrough in quinolone development was the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, giving rise to the fluoroquinolones. mdpi.comrjptonline.org This modification, seen in second-generation quinolones like norfloxacin (B1679917) and ciprofloxacin, dramatically broadened the spectrum of activity to include both Gram-negative and some Gram-positive bacteria. wikipedia.orgmdpi.comrjptonline.org Subsequent generations have further expanded this activity. wikipedia.org

The development of halogenated nitrogen heterocycles is a broader field that has seen significant advancements. These compounds are integral to many pharmaceuticals, agrochemicals, and functional materials. frontiersin.org The introduction of halogen atoms can significantly influence a molecule's properties, and modern synthetic methods have focused on achieving high selectivity in halogenation reactions. mdpi.com Electrophilic halogenating agents are used to activate unsaturated bonds, leading to the formation of various heterocyclic structures. mdpi.com

Structural Isomerism and Diverse Chemical Scaffolds Corresponding to C12H9Cl2NO2

The molecular formula this compound can manifest as a multitude of structural isomers. These isomers, while having the same atomic composition, differ in the connectivity of their atoms, leading to distinct chemical entities with different properties and applications.

Some prominent examples of compounds with this formula include:

Ethyl 4,6-dichloroquinoline-3-carboxylate: This compound features a quinoline (B57606) core, a bicyclic aromatic structure containing a nitrogen atom. guidechem.comfishersci.ca The quinoline ring is substituted with two chlorine atoms and an ethyl carboxylate group. It is noted as a pharmaceutical intermediate. fishersci.ca

Ethyl 2,4-dichloroquinoline-3-carboxylate: Similar to the previous example, this isomer also has a dichloro-substituted quinoline core with an ethyl carboxylate group, but with a different substitution pattern. researchgate.netiucr.org

2,6-Dichloro-N-(furan-2-ylmethyl)benzamide: This isomer is a benzamide (B126) derivative, characterized by a central amide linkage. ontosight.ai It contains a dichlorinated benzene (B151609) ring and a furan (B31954) ring, another type of heterocycle. ontosight.ai

Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate: This compound is an acrylate (B77674) derivative, featuring a carbon-carbon double bond conjugated with both a cyano group and a carbonyl group. chemdiv.com

[5-chloro-6-(4-chlorophenoxy)pyridin-3-yl]methanol: This isomer contains a pyridine (B92270) ring, a six-membered aromatic heterocycle with one nitrogen atom, substituted with chlorine, a chlorophenoxy group, and a hydroxymethyl group. angenechemical.com

Leuco-2,6-dichlorophenolindophenol: This compound is the reduced, or "leuco," form of 2,6-dichlorophenolindophenol, a redox indicator. glpbio.com

The crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate has been determined, revealing that the quinoline and carboxylate groups are nearly perpendicular to each other. researchgate.netiucr.org

Table 1: Examples of Isomers with the Molecular Formula this compound

| Compound Name | CAS Number | Chemical Class | Key Structural Features |

|---|---|---|---|

| Ethyl 4,6-dichloroquinoline-3-carboxylate | 24782-38-5 | Quinoline derivative | Dichloro-substituted quinoline ring, ethyl ester group. guidechem.comfishersci.ca |

| Ethyl 2,4-dichloroquinoline-3-carboxylate | Not specified | Quinoline derivative | Dichloro-substituted quinoline ring, ethyl ester group. researchgate.netiucr.org |

| 2,6-Dichloro-N-(furan-2-ylmethyl)benzamide | Not specified | Benzamide derivative | Dichlorinated benzene ring, furan ring, amide linkage. ontosight.ai |

| Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate | 7324-89-2 | Acrylate derivative | Dichlorophenyl group, cyano group, ethyl ester. chemdiv.comchemrxiv.org |

| [5-chloro-6-(4-chlorophenoxy)pyridin-3-yl]methanol | Not specified | Pyridine derivative | Chloro-substituted pyridine ring, chlorophenoxy group. angenechemical.com |

| Leuco-2,6-dichlorophenolindophenol | 2099-87-8 | Indophenol derivative | Reduced form of a redox indicator. glpbio.com |

Significance of this compound Architectures in Academic Chemical Research

Compounds with the this compound formula are of interest in various areas of academic research. The quinoline-based isomers, for instance, are investigated for their potential biological activities. researchgate.net The quinoline scaffold is a well-established pharmacophore, and modifications to this structure, including halogenation, are a common strategy in drug discovery. mdpi.com Research has explored quinoline derivatives as potential inhibitors of enzymes like reverse transcriptase and integrase in HIV. researchgate.net

The benzamide isomer, 2,6-dichloro-N-(furan-2-ylmethyl)benzamide, is also of interest for its potential biological activities, as benzamides are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The presence of halogen atoms and a heterocyclic furan ring are structural features that could confer bioactivity. ontosight.ai

Furthermore, some this compound isomers serve as building blocks in organic synthesis. For example, ethyl 4,6-dichloroquinoline-3-carboxylate is used as a pharmaceutical intermediate. fishersci.ca The diverse functionalities present in these isomers make them valuable starting materials for the construction of more complex molecules.

Overview of Current Research Trajectories and Methodological Advancements

Current research involving structures related to this compound isomers is focused on several key areas. The development of new synthetic methodologies for the creation of nitrogen-containing heterocycles remains a vibrant field of study. frontiersin.org Researchers are exploring innovative, efficient, and sustainable methods, such as copper-catalyzed reactions and visible-light-driven photocatalysis, to construct these important molecular frameworks. frontiersin.org

A significant trend is the direct functionalization of nitrogen heterocycles through C-H bond activation. nih.govosti.gov This atom-economical approach avoids the need for pre-functionalized starting materials, such as halogenated or metallated compounds. nih.govosti.gov Rhodium-catalyzed reactions have shown particular promise in this area, allowing for the direct alkylation and arylation of various heterocycles with high functional group tolerance. nih.gov

In the realm of halogenated compounds, there is a focus on developing catalytic and stereoselective halogenation reactions. mdpi.com The ability to control the position and stereochemistry of halogen introduction is crucial for fine-tuning the properties of the resulting molecules. Electrochemical methods for the synthesis of halogenated N-heterocycles are also being explored as a practical and environmentally friendly alternative. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H9Cl2NO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

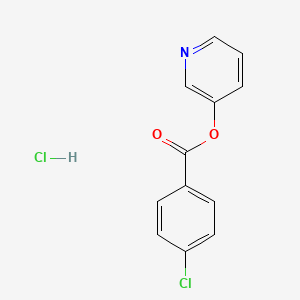

IUPAC Name |

pyridin-3-yl 4-chlorobenzoate;hydrochloride |

InChI |

InChI=1S/C12H8ClNO2.ClH/c13-10-5-3-9(4-6-10)12(15)16-11-2-1-7-14-8-11;/h1-8H;1H |

InChI Key |

IILDQBBNCMYHPD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl |

Canonical SMILES |

C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for C12h9cl2no2 and Its Structural Analogues

Regioselective and Stereoselective Synthesis of Dichloroquinoline Carboxylates

The precise control of substituent placement on the quinoline (B57606) core is paramount for tuning the molecule's properties. Regioselective and stereoselective synthetic methods are therefore highly sought after.

Cyclocondensation and Annulation Reactions in Heterocyclic Formation

Classical cyclocondensation reactions remain a cornerstone for the assembly of the quinoline ring system. Several named reactions are routinely employed, each offering distinct advantages in terms of accessible substitution patterns.

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be subsequently converted to the corresponding chloro-derivatives. wikidoc.orgwikipedia.org The reaction involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate ester, followed by thermal cyclization. wikidoc.orgwikipedia.org For instance, the synthesis of 4,7-dichloroquinoline (B193633) can be achieved starting from 3-chloroaniline. chemicalbook.com The initial condensation is followed by a high-temperature cyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. chemicalbook.com This intermediate can then be hydrolyzed, decarboxylated, and subsequently chlorinated to yield 4,7-dichloroquinoline. chemicalbook.com Microwave irradiation has been shown to accelerate the Gould-Jacobs reaction, reducing reaction times and often improving yields. asianpubs.orgresearchgate.net

The Combes quinoline synthesis utilizes the reaction of anilines with β-diketones under acidic conditions to produce 2,4-disubstituted quinolines. wikipedia.orgwikiwand.comwikipedia.org The regioselectivity of the Combes reaction is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Doebner-von Miller reaction is another classic method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is catalyzed by acids and allows for the synthesis of a variety of substituted quinolines. wikipedia.orgsynarchive.com

The Friedländer synthesis offers a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgnih.gov This method is particularly useful for preparing polysubstituted quinolines and has been adapted to various catalytic and reaction conditions, including microwave-assisted and solvent-free protocols. organic-chemistry.orgmdpi.com

These traditional methods, while robust, often require harsh conditions. Modern variations focus on milder catalysts and conditions to improve the sustainability of these processes.

Functionalization of Precursor Scaffolds for C12H9Cl2NO2 Construction

The direct functionalization of pre-existing quinoline scaffolds is a highly efficient strategy for introducing the desired chloro and carboxylate groups. The reactivity of the quinoline ring can be modulated to achieve regioselective substitutions. For instance, 2,4-dichloroquinoline (B42001) is a versatile precursor that can undergo regioselective reactions. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org The C-2 and C-4 positions exhibit different reactivities, allowing for selective functionalization.

One common approach involves the conversion of hydroxyquinolines to their chloro-derivatives. For example, 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester can be treated with phosphorus oxychloride to yield the corresponding 4,7-dichloroquinoline-3-carboxylic acid ethyl ester. prepchem.comgoogle.com Similarly, 6-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester can be converted to the 4,6-dichloro derivative using thionyl chloride. prepchem.com

The introduction of substituents can also be achieved through C-H activation, a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. mdpi.com Quinoline N-oxides are often used as precursors in these reactions, as the N-oxide group can direct the regioselective functionalization at the C-2 and C-8 positions under both metal-catalyzed and metal-free conditions. researchgate.netresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis has revolutionized the synthesis of complex molecules, offering milder reaction conditions, higher efficiencies, and improved selectivities.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of substituted quinolines. The Suzuki coupling , which pairs an organoboron compound with an organohalide, is widely used. For instance, 2-alkynyl-4-chloroquinolines can be reacted with arylboronic acids in a Suzuki coupling to afford 2-alkynyl-4-arylquinolines. beilstein-journals.org This demonstrates the ability to selectively functionalize the C-4 position of a dichloroquinoline derivative.

The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, is another important tool. The regioselective Sonogashira alkynylation of 2,4-dichloroquinoline at the C-2 position can be achieved using a Pd/C catalyst in water. researchgate.netbeilstein-journals.orgbeilstein-journals.org The resulting 2-alkynyl-4-chloroquinoline can then undergo further functionalization, such as a Suzuki coupling at the C-4 position. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Copper catalysts are also employed in quinoline synthesis, for example, in Ullmann-type coupling reactions and in annulation reactions of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. mdpi.comnumberanalytics.com Iron catalysts have been shown to be effective in the coupling of chloroenynes with Grignard reagents to synthesize substituted quinolines. researchgate.net

| Reaction | Catalyst | Substrates | Product | Key Features |

| Suzuki Coupling | Palladium complex | 2-Alkynyl-4-chloroquinoline, Arylboronic acid | 2-Alkynyl-4-arylquinoline | Selective C-4 arylation beilstein-journals.org |

| Sonogashira Coupling | Pd/C-Cu | 2,4-Dichloroquinoline, Terminal alkyne | 2-Alkynyl-4-chloroquinoline | Regioselective C-2 alkynylation in water researchgate.netbeilstein-journals.orgbeilstein-journals.org |

| Copper-catalyzed Annulation | Copper acetate (B1210297) | Ketone oxime acetate, o-Trifluoroacetyl aniline | 4-Trifluoromethyl quinoline | Redox-neutral conditions mdpi.com |

| Iron-catalyzed Coupling | Iron(III) complex | Chloroenyne, Grignard reagent | Substituted quinoline | Environmentally friendly catalyst researchgate.net |

Organocatalysis and Biocatalysis for this compound Synthesis

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful, "green" alternative to metal-based catalysis. researchgate.net Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully used in the atroposelective Friedländer-type synthesis of quinolines, yielding products with high enantioselectivity. unibo.it Organocatalytic cascade reactions, for example, the aza-Michael-aldol cascade between α-carbonyl anilines and propargyl aldehydes, can lead to the formation of polysubstituted quinolines and chiral 1,4-dihydroquinolines. thieme-connect.com

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. numberanalytics.com This approach offers mild reaction conditions, high selectivity, and is environmentally benign. researchgate.net For instance, monoamine oxidase from Pseudomonas putida has been used for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines with molecular oxygen as the oxidant. rsc.org Similarly, α-amylase has been shown to catalyze the one-pot domino aza-Michael/Aldol/aromatization reactions to produce substituted quinolines. researchgate.net Horseradish peroxidase (HRP) has also been employed in the synthesis of quinoline and 2-quinolone heterocycles. nih.govacs.org

| Catalytic Approach | Catalyst | Reaction Type | Advantages |

| Organocatalysis | Chiral Brønsted acids | Atroposelective Friedländer synthesis | High enantioselectivity, metal-free unibo.it |

| Organocatalysis | Proline derivatives | Aza-Michael-aldol cascade | Access to chiral 1,4-dihydroquinolines thieme-connect.com |

| Biocatalysis | Monoamine oxidase | Oxidative dehydrogenation | Mild conditions, use of O2 as oxidant rsc.org |

| Biocatalysis | α-Amylase | Domino aza-Michael/Aldol/aromatization | One-pot synthesis, biodegradable catalyst researchgate.net |

| Biocatalysis | Horseradish peroxidase | Annulation/aromatization | Synthesis of quinolones nih.govacs.org |

Multi-Component Reactions (MCRs) for Diversified this compound Libraries

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. rsc.orgrsc.orgresearchgate.net MCRs are characterized by high atom economy, convergence, and the ability to rapidly generate libraries of complex molecules from simple starting materials. rsc.orgbeilstein-journals.org

The Povarov reaction , a [4+2] cycloaddition of an imine with an electron-rich alkene, is a well-known MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgbeilstein-journals.org This approach allows for the creation of diverse substitution patterns. beilstein-journals.org Camphor sulphonic acid has been used as a metal-free catalyst for a Povarov-type MCR to synthesize 4-aryl quinolines. rsc.org

Other MCRs, such as those catalyzed by niobium(V) chloride, have been developed for the synthesis of complex quinoline derivatives, including phthalonitrile-quinoline dyads. unesp.br The use of MCRs in combination with other synthetic strategies provides a powerful platform for the generation of diverse libraries of quinoline-based compounds for various applications.

Sustainable Synthetic Methodologies and Atom Economy in this compound Production

The growing emphasis on green chemistry has spurred research into more sustainable and atom-economical methods for the production of this compound, commonly known as Niclosamide (B1684120). nih.gov Traditional synthetic routes often involve hazardous solvents and multi-step processes, leading to significant waste generation. Modern strategies aim to mitigate these environmental drawbacks by focusing on alternative energy sources, solvent-free conditions, and processes that maximize the incorporation of reactant atoms into the final product, a core principle of atom economy.

Key sustainable approaches that have been developed include mechanochemistry, electrochemistry, solvent-free phase-transfer catalysis, and continuous flow chemistry. These methodologies offer significant advantages such as reduced energy consumption, minimal solvent use, simplified purification, and improved safety profiles.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions in the solid state with little to no solvent. This technique has been successfully applied to the synthesis of Niclosamide and its derivatives. In one approach, a dual-drug co-crystal of Niclosamide and Praziquantel was obtained through a sustainable, one-step mechanochemical process by grinding the two components with only a trace amount of methanol (B129727). nih.gov This method produces a pure solid product, eliminating the need for extensive purification steps and avoiding large volumes of solvent. nih.gov

Other studies have demonstrated the mechanochemical treatment of Niclosamide with polymers like polyvinylpyrrolidone (B124986) (PVP) in ball mills to create solid dispersions. ineosopen.orgresearchgate.net These solvent-free, single-step processes not only represent a green synthetic alternative but can also enhance the physicochemical properties of the final product. ineosopen.org

Electrochemical Synthesis

Electrosynthesis offers a green alternative by using electrical current to drive reactions, thereby eliminating the need for chemical oxidants or reducing agents. This approach significantly improves atom economy by minimizing the use of stoichiometric reagents that would otherwise end up as waste. A green protocol for synthesizing novel analogues of Niclosamide has been developed using successive paired electrolysis. rsc.orgnih.govrsc.org In this one-pot process, Niclosamide is first reduced at the cathode and then oxidized at the anode in the presence of a nucleophile, all under mild conditions without the need for external catalysts or reagents. rsc.orgnih.govrsc.orgresearchgate.net The ability to perform both reduction and oxidation steps in a single process highlights the efficiency and environmental benefits of this method. researchgate.netresearchgate.net

Solvent-Free and Catalytic Methods

Significant progress has been made in developing solvent-free synthetic routes. One patented method describes the condensation reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline (B86195) under solvent-free conditions, using a phase-transfer catalyst like etamon chloride or tetrabutylammonium (B224687) bromide. google.com This process, which involves heating the mixed and pulverized reactants, achieves high yields (75-85%) and simplifies product isolation, which is done by precipitation in hot water. google.com The avoidance of organic solvents makes this method environmentally friendly and aligns with the principles of green chemistry. google.com

Another innovative strategy involves C-H activation. A novel three-step process for Niclosamide synthesis has been reported that includes acid-amine coupling, followed by a regioselective ortho-acetoxylation using a palladium acetate catalyst, and a final deacylation step. researchgate.net This method is noted for its operational simplicity, mild conditions, and high regioselectivity, offering an efficient and controlled synthetic pathway. researchgate.net

Continuous Flow Chemistry

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for manufacturing chemicals. By conducting reactions in a continuously flowing stream through a microreactor, this technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety. rjpn.orgroyalcommission1851.org These benefits lead to higher quality products, reduced waste, and streamlined processes. rjpn.org For Niclosamide production, flow chemistry can enable the efficient recovery and reuse of solvents like methanol and by-products such as hydrochloric acid, further enhancing the sustainability of the manufacturing process. rjpn.org The inherent safety and scalability of flow systems make them a promising platform for the environmentally friendly production of Niclosamide. royalcommission1851.org

Table 1: Comparison of Sustainable Synthetic Methodologies for this compound (Niclosamide)

| Methodology | Key Reactants/Components | Catalyst/Energy Source | Key Conditions | Reported Advantages & Yields | Citation(s) |

| Mechanochemistry | Niclosamide, Polyvinylpyrrolidone (PVP) | Mechanical Milling | Solid-state, solvent-free | Sustainable one-step process, improved product properties. | ineosopen.orgresearchgate.net |

| Electrosynthesis | Niclosamide, Arylsulfinic acids | Electrical Current | Mild conditions, one-pot process | Green method, no need for chemical catalysts, reductants, or oxidants. | rsc.orgnih.govrsc.orgresearchgate.net |

| Solvent-Free PTC | 5-chlorosalicylic acid, o-chloro-p-nitroaniline | Phase-Transfer Catalyst (PTC) | Solvent-free, 100-120 °C | Environmentally friendly, high yield (75-85%). | google.com |

| C-H Activation | N-(2-benzoylphenyl)benzamides | Palladium Acetate (Pd(OAc)₂) | Mild conditions, Acetic Anhydride/Acid | High regioselectivity, operational simplicity, good to excellent yields. | researchgate.net |

| Continuous Flow | Undisclosed standard reactants | N/A | Continuous microreactor system | Improved safety, reduced waste, solvent/by-product recovery. | rjpn.orgroyalcommission1851.org |

Comprehensive Spectroscopic Characterization and Structural Elucidation of C12h9cl2no2 Compounds

Mass Spectrometry (MS) for Molecular Fingerprinting of C12H9Cl2NO2

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. chemguide.co.uk For complex organic molecules like the isomers of this compound, MS serves as a crucial tool for generating a unique molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an analyte with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. bioanalysis-zone.com While conventional mass spectrometry might identify a nominal mass of 269 Da for a this compound isomer, it cannot distinguish it from other molecules with the same nominal mass.

HRMS provides the necessary resolution to confirm the elemental formula. The theoretical exact mass for this compound is calculated to be 269.0005 Da. soton.ac.uk Experimental determination of a mass this precise using an HRMS instrument like a Q-Exactive or a time-of-flight (TOF) analyzer provides strong evidence for the presence of a compound with the formula this compound, distinguishing it from other potential elemental combinations. hilarispublisher.comnih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | This compound | soton.ac.uk |

| Theoretical Exact Mass (Da) | 269.0005 | soton.ac.uk |

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is employed to differentiate between structural isomers. In this technique, a specific precursor ion (for instance, the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and subjected to fragmentation, producing a characteristic spectrum of product ions. slideshare.net The resulting fragmentation pattern is a unique fingerprint for a specific isomer.

For example, the analysis of Niclosamide (B1684120) (2′,5-dichloro-4′-nitrosalicylanilide), a prominent isomer of this compound, is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization (ESI) mode. tandfonline.comnih.gov The fragmentation of the [M-H]⁻ precursor ion of Niclosamide would likely proceed via cleavage of the amide bond, which is the most labile part of the molecule. This would result in characteristic fragment ions corresponding to the dichlorinated aniline (B41778) and the nitrosalicylate portions of the molecule.

X-ray Crystallography for this compound Single Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orguol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, conformation, and intermolecular interactions can be constructed. sdu.dk This technique has been applied to several isomers of this compound, revealing key structural details.

Single-crystal X-ray diffraction allows for the precise determination of molecular conformation, including bond lengths, bond angles, and torsion angles.

For an isomer identified as a quinoline (B57606) derivative of this compound, crystallographic analysis revealed that the mean planes of the quinoline and carboxylate groups form a significant dihedral angle of 87.06 (19)°. researchgate.netresearchgate.netresearchgate.net This near-perpendicular arrangement is a defining conformational feature of this specific isomer in the solid state. researchgate.net

In the case of 4-Chloro-N-(2-chlorophenyl)benzamide, another isomer, the molecular structure is not planar. nih.gov The amide N-C=O plane is twisted with respect to the two aromatic rings, making dihedral angles of 31.53 (8)° with the 4-chlorophenyl ring and 36.23 (8)° with the 2-chlorophenyl ring. The dihedral angle between the two phenyl rings themselves is 6.25 (8)°. nih.gov

Table 2: Selected Crystallographic Data for this compound Isomers

| Compound Name | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| Quinoline Derivative | Monoclinic | P21/c | Quinoline/Carboxylate: 87.06 (19) | researchgate.netresearchgate.netresearchgate.net |

The arrangement of molecules within a crystal is governed by a network of intermolecular interactions. mdpi.comrsc.org These non-covalent forces, including hydrogen bonds and π-stacking, dictate the final crystal architecture.

In the crystal structure of the quinoline derivative, the molecules are linked by very weak C—H⋯O hydrogen bonds. researchgate.netresearchgate.netresearchgate.net These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

For 4-Chloro-N-(2-chlorophenyl)benzamide, the intermolecular forces are more varied. The structure features distinct intermolecular N—H⋯O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.gov These primary hydrogen bonds are supplemented by weaker C—H⋯O interactions. Notably, the crystal packing of this isomer does not involve significant π–π stacking interactions between the aromatic rings. nih.gov

The C—H⋯O hydrogen bonds in the quinoline derivative link the individual molecules into chains that propagate along the c-axis direction of the unit cell. researchgate.netresearchgate.net This creates a one-dimensional supramolecular architecture.

In the crystal of 4-Chloro-N-(2-chlorophenyl)benzamide, the stronger N—H⋯O hydrogen bonds are the primary drivers of the supramolecular assembly. nih.gov These bonds link the molecules into columns that extend along the b-axis of the crystal. These columns are further interconnected by the weaker C—H⋯O hydrogen bonds, creating a stable, three-dimensional network. nih.gov This type of ordered packing is a common motif in the crystal engineering of benzanilide (B160483) derivatives. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Chemical Formula | Isomer Class |

|---|---|---|

| Niclosamide | C13H8Cl2N2O4 | Salicylanilide (B1680751) |

| 4-Chloro-N-(2-chlorophenyl)benzamide | C13H9Cl2NO | Benzanilide |

Theoretical and Computational Studies of C12h9cl2no2 Molecular Systems

Quantum Chemical Calculations of C12H9Cl2NO2 (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mpg.de It is widely applied to predict molecular properties, and studies on Niclosamide (B1684120) have utilized DFT to elucidate its electronic and structural characteristics. biointerfaceresearch.comresearchgate.net

The electronic structure of a molecule is fundamental to understanding its chemical reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. physchemres.orgsci-hub.se

DFT calculations have been used to determine these properties for Niclosamide. The HOMO-LUMO energy gap is a crucial parameter; a small gap suggests that the molecule is more reactive. physchemres.org For Niclosamide, the electrostatic potential is notably more negative around the carbonyl oxygen atom and the oxygen atoms of the nitro group, suggesting these are likely sites for electrophilic attack. docsdrive.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. For scaffolds related to this compound, particularly those based on a quinoline (B57606) core, QSAR models have been instrumental in identifying the key structural features that govern their interactions with biological targets. researchgate.net

The fundamental principle of QSAR is to correlate physicochemical or structural descriptors of a series of molecules with their experimentally determined activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For quinoline-based this compound systems, QSAR studies have been employed to understand their potential as inhibitors of enzymes like HIV Reverse Transcriptase (RT). researchgate.netresearchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of this compound analogue compounds with a range of biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the activity.

Validation: The predictive power of the model is rigorously assessed using statistical parameters like the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation R² (R²cv). researchgate.net

These models provide a quantitative framework to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. researchgate.net For instance, QSAR can reveal that the presence of specific substituents, such as halogens, at certain positions on the quinoline ring is critical for inhibitory activity, likely due to the formation of halogen bonds with amino acid residues in the target protein. researchgate.net

| Topological | Wiener Index | Encodes information about molecular branching. |

This table is illustrative and represents the types of descriptors commonly used in QSAR studies.

Virtual Screening and Ligand Design Principles Applied to this compound Derivatives

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. ebi.ac.uk When applied to derivatives of this compound, this approach, often in conjunction with ligand-based design principles, accelerates the discovery of potent lead compounds. unige.it

A prominent application of these techniques for this compound derivatives has been in the search for dual inhibitors of HIV reverse transcriptase (RT) and integrase (IN). researchgate.net In one such study, a library of quinoline-based structures was designed and subjected to molecular docking simulations against the crystal structures of these enzymes. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity using a scoring function. For quinoline derivatives, docking studies revealed key interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV RT. researchgate.net Specific interactions observed included:

Hydrogen bonding between the quinoline nitrogen or substituents and key amino acid residues like Lysine 101. researchgate.net

Hydrophobic and van der Waals contacts with residues such as Proline 236, Tyrosine 188, and Tryptophan 229. researchgate.net

The design principles for these this compound derivatives were guided by a pharmacophore model, which defines the essential spatial arrangement of features required for biological activity. researchgate.net Starting with a basic quinoline scaffold, analogues were designed by adding various substituents, particularly halogens. The inclusion of halogens was a deliberate strategy to exploit potential halogen bonding with the protein target, a type of interaction known to contribute to binding affinity. researchgate.net The docking scores from these simulations helped to rank the designed compounds, with more negative scores indicating potentially stronger binding. researchgate.net

Table 2: Illustrative Docking Results for Designed this compound Analogs against HIV Reverse Transcriptase

| Compound ID | Scaffold | Key Interacting Residues | Docking Score (kcal/mol) |

|---|---|---|---|

| Analog 123 | Dichloro-quinoline | Pro236, Trp229 | -8.5 |

| Analog 146 | Dichloro-quinoline | Lys101, Pro236 | -9.1 |

| Analog 152 | Dichloro-quinoline | Pro236, Tyr188 | -9.5 |

This table is based on findings reported in molecular modeling studies of quinoline inhibitors and is for illustrative purposes. researchgate.net Scores are representative.

Through iterative cycles of virtual screening, ligand design, and computational evaluation, researchers can refine the this compound scaffold to enhance its binding affinity and selectivity. This computational-driven approach significantly streamlines the drug discovery process, allowing for the focused synthesis of compounds with a higher probability of success.

Molecular Interaction Mechanisms and Biochemical Activity of C12h9cl2no2 Non Clinical

Investigation of C12H9Cl2NO2 as Enzyme Inhibitors or Modulators

DCPIP is widely employed as an artificial electron acceptor in the study of various enzymes, particularly oxidoreductases. smolecule.com Its ability to accept electrons allows researchers to measure the activity of enzymes where the natural electron acceptor is difficult to monitor directly. smolecule.com It effectively functions as a modulator or artificial substrate, enabling the characterization of enzyme kinetics and mechanisms.

Ligand Binding Studies with Recombinant Proteins

The interaction of a small molecule with a protein is fundamental to its function as a modulator. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for characterizing these binding events in real-time, providing data on association and dissociation rates (kon and koff) and thermodynamic parameters like binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). wisc.eduucl.ac.ukcriver.comfrontiersin.orgaffiniteinstruments.comcancer.gov

While specific ITC or SPR studies detailing the direct binding affinity of DCPIP to various recombinant enzymes are not extensively documented in the reviewed literature, its role as a substrate in numerous enzyme assays inherently confirms its binding to the active site. For instance, recombinant Retinoid X receptor ligand-binding domain (RXR-LBD) is deemed suitable for ligand binding assays, and such platforms can be used to study interactions with small molecules. conicet.gov.ar The functional assays where DCPIP acts as an electron acceptor are predicated on its ability to bind to the enzyme, allowing for electron transfer to occur. The specificity and efficiency of this process, detailed through kinetic analyses, serve as indirect evidence of ligand binding. For example, studies on β2-integrin family proteins have utilized recombinant αI-domains for direct binding studies with various ligands, validating the use of such systems for screening and interaction analysis. nih.gov

Mechanistic Enzymology and Kinetic Analysis

Mechanistic enzymology provides crucial insights into the catalytic processes of enzymes. biorxiv.org DCPIP is a key tool in this field, especially for dehydrogenases and oxidoreductases that lack a convenient natural electron acceptor for spectrophotometric monitoring.

A common kinetic model observed for enzymes utilizing DCPIP is the Ping-Pong bi-bi mechanism. In this mechanism, the first substrate (e.g., an alcohol or aldehyde) binds to the enzyme and reduces it, releasing the first product. Subsequently, the second substrate, DCPIP, binds to the reduced enzyme, becomes reduced itself (leading to decolorization), and re-oxidizes the enzyme, being released as the final product. biorxiv.orgresearchgate.netalljournals.cnresearchgate.net This mechanism has been described for enzymes like L- and D-lactate dehydrogenase and the internal NADH:ubiquinone oxidoreductase from Saccharomyces cerevisiae. biorxiv.orgresearchgate.net

The kinetic parameters for several enzymes have been determined using DCPIP as the electron acceptor. These studies provide quantitative measures of the enzyme's efficiency and affinity for its substrates.

Table 1: Kinetic Parameters of Various Enzymes with DCPIP as an Artificial Electron Acceptor

| Enzyme | Source | Substrate(s) | K_m (DCPIP) (μM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| NADH:ubiquinone oxidoreductase | Saccharomyces cerevisiae | NADH | 6.2 | N/A | researchgate.net |

| Aldehyde Oxidoreductase (DgAOR) | Desulfovibrio gigas | Benzaldehyde | N/A (35 μM used) | N/A | criver.com |

| 3-Ketosteroid-Δ¹-dehydrogenase | Rhodococcus erythropolis | Androst-4-ene-3,17-dione (AD) | N/A (25-100 μM used) | N/A | creative-diagnostics.com |

| Lipoamide Dehydrogenase (LADH) | Pig Heart | NADH | N/A (2-50 μM used) | N/A | researchgate.net |

| AlkJ (rubredoxin-2 monooxygenase) | Pseudomonas putida | 1-octanol, Q₁ | N/A (0.1 mM used) | 3.5 (for Q₁) | dntb.gov.ua |

Note: N/A indicates that the specific value was not provided in the cited source, but DCPIP was used in the assay to determine other kinetic parameters.

Structural Basis of this compound-Enzyme Interactions (e.g., X-ray Co-crystallography, Cryo-EM)

Understanding the three-dimensional arrangement of a ligand within an enzyme's active site is crucial for elucidating the mechanism of action. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for obtaining high-resolution structural data of protein-ligand complexes. wikipedia.orgmdpi.com

While a dedicated co-crystal structure of an enzyme with DCPIP bound is not prevalent in the surveyed literature, structural studies of enzymes that utilize DCPIP in functional assays provide significant insights. For example, the 1.9 Å resolution crystal structure of human Dihydrolipoamide dehydrogenase E1 and transketolase domain-containing protein 1 (DHTKD1) in complex with its thiamine (B1217682) diphosphate (B83284) co-factor was solved. biorxiv.orgiucr.org The activity of this enzyme was confirmed using a DCPIP-based assay, suggesting that DCPIP interacts with the active site region where the redox chemistry occurs. biorxiv.org

Similarly, high-resolution crystallographic structures of aldehyde oxidoreductase from Desulfovibrio gigas (DgAOR) have been determined after soaking crystals with substrates like benzaldehyde. conicet.gov.ar These studies revealed key residues, such as Phe425 and Tyr535, that are important for stabilizing the substrate in the active site, which is also the site of electron transfer to acceptors like DCPIP. conicet.gov.ar The crystal structure of a NADPH-dependent quinone oxidoreductase from Phytophthora capsici (PcQOR) complexed with NADPH also provides a model of the substrate-binding pocket where quinone-like molecules such as DCPIP would bind. acs.org The structure of a direct electron-transfer-type FAD glucose dehydrogenase has also been elucidated, an enzyme for which activity was confirmed using a DCPIP assay. iucr.org

These structures, while not containing DCPIP directly, map out the architecture of the active sites and the residues involved in substrate binding and catalysis. This information allows for computational docking simulations and provides a strong basis for inferring how a molecule like DCPIP would orient itself to accept electrons from the reduced enzyme cofactor (e.g., FADH₂ or a reduced metal center).

This compound Interactions with Nucleic Acids and Membrane Systems

The interactions of DCPIP with other biological macromolecules like nucleic acids and with cellular membranes are less characterized than its enzymatic interactions but are areas of active investigation.

Pharmacological studies have suggested that DCPIP can act as a pro-oxidant, and its effects on cancer cells include the induction of genotoxic stress. nih.gov Using the alkaline single-cell electrophoresis (comet assay), it was demonstrated that DCPIP treatment of MDA-MB-231 breast carcinoma cells leads to significant DNA damage within 30 minutes. nih.gov This finding indicates a direct or indirect interaction with cellular DNA, resulting in strand breaks or other forms of damage. nih.gov While the precise molecular mechanism, such as intercalation or covalent binding, is not fully elucidated, the genotoxic effect is evident. rsc.orgresearchgate.netnih.gov In other applications, DCPIP has been utilized in liposome-based DNA hybridization assays, where it is encapsulated and released, demonstrating its compatibility with lipid membrane systems and proximity to nucleic acids. nih.gov

The interaction of DCPIP with cell membranes is also functionally important. An absorptiometric assay for viable microbes relies on the redox reaction occurring between DCPIP and the surface membrane of these cells. acs.org This suggests a direct interaction with membrane-bound enzymes or components of the cellular respiratory chain. cancer.govacs.org For instance, in Bacillus subtilis, the reduction of DCPIP is linked to the respiratory chain at the level of menaquinol (B15198786) (MQH₂) and is sensitive to the energization state of the cell membrane. cancer.gov Furthermore, DCPIP has been used to create potentiometric membrane-based sensors, which relies on its interaction and partitioning into a plasticized PVC matrix membrane, further highlighting its affinity for lipidic environments. mdpi.com

Cellular Target Engagement Studies (at the molecular pathway level)

Cellular target engagement studies aim to confirm that a compound interacts with its intended target within the complex environment of a living cell. This is crucial for understanding its mechanism of action.

Investigation of Molecular Pathways and Signaling Cascades

As a redox-active compound, DCPIP can significantly influence cellular signaling pathways that are sensitive to the cell's oxidative state. Its pro-oxidant activity can trigger a range of cellular responses.

In human breast carcinoma and melanoma cells, DCPIP has been shown to induce oxidative stress, partly by depleting intracellular glutathione. nih.govmdpi.comresearchgate.net This disruption of redox homeostasis leads to the activation of specific stress-response signaling pathways. Expression array analysis revealed that DCPIP treatment upregulates a suite of stress-related genes. nih.govresearchgate.net

Table 2: Genes Upregulated by DCPIP-Induced Oxidative Stress

| Gene | Protein Product | Function | Cell Line | Reference |

|---|---|---|---|---|

| HMOX1 | Heme Oxygenase-1 (HO-1) | Antioxidant, Heme Catabolism | MDA-MB-231, A375 | tandfonline.comresearchgate.net |

| HSPA6 | Heat Shock Protein 70B' | Chaperone, Stress Response | MDA-MB-231, A375 | tandfonline.comresearchgate.net |

| HSPA1A | Heat Shock Protein 70 | Chaperone, Stress Response | MDA-MB-231, A375 | tandfonline.comresearchgate.net |

| GADD45A | Growth Arrest and DNA Damage-inducible Alpha | DNA Repair, Cell Cycle Control | MDA-MB-231 | tandfonline.com |

| CDKN1A | p21 | Cyclin-Dependent Kinase Inhibitor | MDA-MB-231 | tandfonline.comnih.gov |

The upregulation of these genes is a hallmark of cellular response to oxidative and genotoxic stress. Furthermore, DCPIP treatment leads to the activational phosphorylation of the tumor suppressor protein p53 at Serine 15, a key event in the DNA damage response pathway. tandfonline.comnih.gov This modification stabilizes p53 and initiates downstream signaling, including the induction of the cell cycle inhibitor p21. nih.gov

The cytotoxicity of DCPIP is also linked to the cellular expression of NAD(P)H:quinone oxidoreductase (NQO1). tandfonline.comnih.govresearchgate.net Cells with low NQO1 activity are more sensitive to DCPIP, suggesting that NQO1 can detoxify DCPIP or its metabolites, thereby representing a key molecular target influencing the compound's cellular effects. nih.govresearchgate.net While DCPIP clearly engages cellular redox pathways, its specific impact on other major signaling cascades, such as the MAPK and NF-κB pathways, is not yet well-defined and warrants further investigation. biorxiv.orgcreative-diagnostics.commdpi.comwikipedia.orgfrontiersin.orgnih.govcusabio.com

Protein-Ligand Interactions and Allosteric Modulation

The biological effects of Niclosamide (B1684120) are rooted in its ability to interact with a variety of protein targets. These interactions can lead to the modulation of protein function, often through allosteric mechanisms, where binding to a site distinct from the protein's active site alters its activity.

Interactions with Serum Proteins and Enzymes:

Studies have demonstrated that Niclosamide can bind to serum proteins such as human serum albumin (HSA), hemoglobin, and globulin. The primary forces driving these interactions are van der Waals forces and hydrogen bonds for HSA and hemoglobin, while hydrophobic interactions are predominant for its binding to globulin nih.gov. The binding constants and thermodynamic parameters for these interactions have been determined, indicating a static quenching mechanism nih.gov.

Furthermore, Niclosamide has been shown to interact with and inhibit the activity of the digestive enzyme pepsin. Spectroscopic and molecular docking studies have revealed that this interaction is spontaneous and primarily driven by hydrophobic interactions and hydrogen bonds at a single binding site, leading to conformational changes in the enzyme researchgate.netmdpi.com.

Allosteric Modulation of Receptors and Channels:

A significant aspect of Niclosamide's biochemical profile is its role as an allosteric modulator. It has been identified as a negative allosteric modulator of Group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR1 and mGluR5 Current time information in Bangalore, IN.nih.govmdpi.com. This modulation is achieved with high selectivity and potency. Molecular modeling has suggested that the phenolic hydroxyl group of Niclosamide is crucial for this activity, forming a key hydrogen bond with the receptors nih.govmdpi.com.

Conversely, Niclosamide can act as a positive allosteric modulator of the human neuropeptide Y4 receptor (Y4R), enhancing its activity rsc.org. It also potentiates the TMEM16A chloride channel by binding to a putative extracellular site, which can induce physiological responses such as vasoconstriction ekb.eg.

Inhibition of Signaling Pathways:

Niclosamide is a well-documented inhibitor of multiple intracellular signaling pathways that are crucial in various cellular processes. It has been shown to inhibit the STAT3, Wnt/β-catenin, and mTORC1 signaling pathways nih.govrsc.orgplos.orgnih.govresearchgate.net. The inhibition of these pathways is not typically due to direct kinase inhibition but rather through interference with protein-protein interactions or other regulatory mechanisms nih.gov. For instance, it can inhibit the Wnt/β-catenin pathway by promoting the degradation of the LRP6 co-receptor and inhibiting the formation of the β-catenin/TCF complex researchgate.net.

Table 1: Protein-Ligand Interactions of Niclosamide

| Protein Target | Type of Interaction | Primary Driving Forces | Functional Outcome |

|---|---|---|---|

| Human Serum Albumin (HSA) | Binding | van der Waals, Hydrogen Bonds | Transport and distribution |

| Hemoglobin | Binding | van der Waals, Hydrogen Bonds | Potential effects on oxygen transport |

| Globulin | Binding | Hydrophobic Interactions | Transport and distribution |

| Pepsin | Inhibition | Hydrophobic Interactions, Hydrogen Bonds | Reduced enzymatic activity |

| Group I mGluRs (mGluR1/5) | Negative Allosteric Modulation | Hydrogen Bonds | Inhibition of receptor signaling |

| Human Y4 Receptor (Y4R) | Positive Allosteric Modulation | Not specified | Enhancement of receptor signaling |

| TMEM16A Channel | Potentiation | Not specified | Increased channel activity |

| STAT3 | Inhibition | Direct Binding | Downregulation of STAT3 signaling |

| Wnt/β-catenin Pathway Proteins | Inhibition | Multiple (e.g., promoting protein degradation) | Downregulation of Wnt signaling |

| mTORC1 Pathway Proteins | Inhibition | Not specified | Downregulation of mTORC1 signaling |

Development of Molecular Probes for Biochemical Pathway Elucidation

The multifaceted interactions of Niclosamide with various cellular components make it a valuable scaffold for the development of molecular probes. These probes are instrumental in identifying its direct binding partners and elucidating the biochemical pathways it modulates.

Affinity-Based Probes for Target Identification:

To identify the direct molecular targets of Niclosamide, researchers have synthesized biotinylated derivatives of the compound. These probes consist of the Niclosamide molecule linked to a biotin (B1667282) tag, which allows for the affinity purification of its binding partners from cell lysates nih.gov. In a study on ovarian cancer cells, biotinylated Niclosamide was used to pull down and identify several RNA-binding proteins, including FXR1 and IGF2BP2, as direct targets nih.gov. This approach is crucial for understanding the compound's mechanism of action in a specific cellular context.

Photoaffinity Probes for Binding Site Elucidation:

Photoaffinity labeling is another powerful technique used to map the binding sites of a ligand on its target protein. A Niclosamide-azide photoaffinity probe has been synthesized to identify its binding site on the transcriptional coactivator p300 nih.gov. Upon photoactivation, this probe covalently crosslinks to the protein at the binding site, allowing for its precise identification through techniques like mass spectrometry. This provides a detailed understanding of the molecular interactions at the atomic level. Structure-activity relationship (SAR) studies have also been conducted to identify suitable positions on the Niclosamide scaffold for the attachment of such photo-reactive groups without compromising its binding affinity nih.govnih.gov.

Chemical Probes for Studying Cellular Processes:

Niclosamide itself has been employed as a "chemical probe" to investigate complex cellular pathways. For example, it has been used to study the modulation of host cell lipid metabolism during SARS-CoV-2 infection frontiersin.org. By observing the cellular changes induced by Niclosamide, researchers can gain insights into the pathways that are perturbed by the virus and how the compound's activity intersects with these processes. Similarly, fluorescently-labeled Niclosamide analogs or prodrugs that release a fluorescent reporter upon activation can be used for bio-imaging studies to visualize its distribution and interaction within live cells nih.gov. For instance, MitoTracker Red, a fluorescent probe, has been used to visualize changes in mitochondrial morphology induced by Niclosamide mdpi.com.

Table 2: Niclosamide-Based Molecular Probes and Their Applications

| Probe Type | Modification | Application | Research Findings |

|---|---|---|---|

| Affinity Probe | Biotinylated Niclosamide | Target Identification | Identified RNA-binding proteins FXR1 and IGF2BP2 as direct targets in ovarian cancer cells. nih.gov |

| Photoaffinity Probe | Niclosamide-azide | Binding Site Elucidation | Used to identify the binding site of Niclosamide on the p300 protein. nih.gov |

| Chemical Probe | Unmodified Niclosamide | Pathway Elucidation | Used to study the modulation of lipid metabolism in virus-infected cells. frontiersin.org |

| Fluorescent Prodrug | Niclosamide linked to a fluorophore via a cleavable linker | Bio-imaging and Targeted Delivery | Designed to release Niclosamide and a fluorescent reporter in response to specific cellular conditions, allowing for visualization. nih.gov |

Advanced Analytical Methodologies for C12h9cl2no2 in Research Matrices

Chromatographic Separation Techniques for C12H9Cl2NO2 Mixtures

Chromatography is a cornerstone for the analysis of Niclosamide (B1684120), providing the high resolving power needed to separate the analyte from complex mixtures. Both liquid and gas-phase techniques are employed, each tailored to specific analytical challenges.

Liquid Chromatography (LC) with Various Detection Modes (UV-Vis, PDA, MS)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely documented method for the analysis of Niclosamide due to its versatility and high efficiency. The separation is typically achieved on reverse-phase columns, such as C18 or phenyl columns. researchgate.netnih.gov

Detection Modes:

UV-Vis and Photodiode Array (PDA) Detection: Niclosamide possesses strong chromophores, making it readily detectable by UV-Visible spectroscopy. A common wavelength for quantification is 332 nm. researchgate.net Derivative spectrophotometry has also been used, measuring the first derivative spectrum at 351 nm to enhance specificity. researchgate.net PDA detectors offer the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, confirming peak purity and identity. researchgate.net

Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex biological matrices like plasma or environmental water samples, LC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Detection is often performed using an electrospray ionization (ESI) interface in the negative ionization mode, monitoring specific precursor-to-product ion transitions. nih.govnih.gov For example, the deprotonated precursor ion [M-H]⁻ at m/z 324.8 can be fragmented to produce product ions for quantification. nih.gov LC-MS/MS methods can achieve significantly lower limits of quantification (LLoQs) compared to HPLC-UV methods. researchgate.net

Below is a summary of typical parameters used in LC methods for Niclosamide analysis.

Table 1: Examples of Liquid Chromatography Methods for Niclosamide (this compound) Analysis

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Mode | Wavelength / Transition (m/z) | Reference |

|---|---|---|---|---|---|

| Reversed Phase C18 (250 mm x 4.6 mm, 5 µm) | Methanol (B129727) : 1 mM Ammonium (B1175870) Phosphate Buffer (85:15 v/v) | 1.2 | Photodiode Array (PDA) | 332 nm | researchgate.net |

| Shimpack C18 (25 x 4.6 mm) | Methanol : Water (70:30 v/v) | 1.0 | UV-Vis | 351 nm (First Derivative) | researchgate.net |

| XDB-phenyl (50 mm x 2.1 mm, 5 µm) | 10 mM Ammonium Formate (B1220265) in Water : Acetonitrile (B52724) (30:70 v/v) | 0.3 | LC-MS/MS (ESI-) | 324.8 → 170.9 | nih.govnih.gov |

| Kinetex® C18 (500 mm x 2.1 mm, 5 µm) | 5 mM Ammonium Acetate (B1210297) : Methanol (30:70 v/v) | N/A | LC-MS/MS (ESI-) | N/A | nih.govwikipedia.org |

Gas Chromatography (GC) for Volatile this compound Derivatives

Direct analysis of Niclosamide by gas chromatography is challenging due to its low volatility and thermal instability. researchgate.netscience.gov The presence of active hydrogen atoms in its hydroxyl (-OH) and amide (-NH) functional groups leads to intermolecular hydrogen bonding, which increases its boiling point and can cause poor peak shape and adsorption within the GC system.

To overcome these limitations, a chemical derivatization step is required prior to GC analysis. science.govjfda-online.com This process modifies the functional groups to create a more volatile and thermally stable derivative. Common derivatization strategies applicable to the functional groups in Niclosamide include:

Silylation: This reaction replaces the active hydrogens of the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This eliminates hydrogen bonding and increases volatility.

Acylation and Alkylation: These methods can also be used to cap the polar functional groups, rendering the molecule suitable for GC analysis. jfda-online.com

While GC methods are mentioned in the literature for Niclosamide, detailed protocols are less common than for LC, as the additional derivatization step can add complexity to the analytical workflow. researchgate.netresearchgate.netscispace.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis offers extremely high separation efficiency and is a powerful technique for analyzing pharmaceutical compounds. researchgate.netnih.gov For a neutral analyte like Niclosamide, the most suitable CE mode is Micellar Electrokinetic Chromatography (MEKC). wikipedia.orgnih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (e.g., a borate (B1201080) buffer) at a concentration above its critical micelle concentration (CMC). This results in the formation of charged micelles, which act as a pseudo-stationary phase. The separation of neutral analytes is then based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. nih.gov This mechanism allows MEKC to separate compounds with very similar structures with high resolution. rsc.orgresearchgate.net Although specific applications of CE for the analysis of Niclosamide are not widely documented, the principles of MEKC make it a highly suitable and powerful technique for its high-resolution separation from impurities or in complex mixtures. nih.gov

Spectrophotometric Quantification of this compound

Spectrophotometric methods are valuable for the direct quantification of Niclosamide, leveraging its ability to absorb and emit light.

UV-Vis Spectroscopy for Concentration Determination in Solutions

UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of Niclosamide in solutions. The method is based on the Beer-Lambert law and relies on Niclosamide's distinct absorbance profile. The maximum absorbance (λmax) is dependent on the solvent used. For instance, in methanolic solutions, a broad peak is observed around 332 nm, with derivative spectroscopy utilizing a peak at 351 nm. researchgate.net In other media, the λmax can shift; for example, after alkaline hydrolysis with sodium hydroxide, the resulting product shows a λmax at 380 nm. nih.govmeritresearchjournals.org Indirect colorimetric methods have also been developed, where Niclosamide is reduced and reacted with other reagents to produce a colored complex with an absorbance maximum at a different wavelength, such as 510 nm. scispace.comresearchgate.net

Table 2: UV-Vis Spectrophotometric Data for Niclosamide (this compound) Quantification

| Solvent/Method | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|

| Methanol | 351 (1st Derivative) | 2 - 12 | researchgate.net |

| Ethanol | N/A | 2 - 24 | nih.gov |

| Alkaline Hydrolysis (0.1M NaOH) | 380 | 4 - 20 | nih.govmeritresearchjournals.org |

| Deep Eutectic Solvent (DES) Extraction | 378 | 0.0048 - 0.048 | mostwiedzy.pl |

| Indirect (Reduction, reaction with 1,10-phenanthroline) | 510 | 0.25 - 22.5 | scispace.com |

Fluorescence Spectroscopy for Trace Detection and Molecular Environment Sensing

Fluorescence spectroscopy offers superior sensitivity compared to UV-Vis absorption, making it ideal for trace detection. Niclosamide itself is not strongly fluorescent, but a highly sensitive method has been developed based on its chemical modification. nih.gov This method involves the reduction of the nitro group of Niclosamide to an amino group using zinc and hydrochloric acid (Zn/HCl). The resulting amino-derivative is a highly fluorescent compound. nih.gov

The fluorescence of this derivative can be measured at an emission wavelength (λem) of 444 nm following excitation at a wavelength (λex) of 275 nm. nih.gov The sensitivity of this method can be further improved by a factor of 100-150% through the use of micelle-enhancers like Tween-80 or carboxymethylcellulose (CMC). nih.gov This technique is sensitive enough to achieve a limit of detection (LOD) as low as 0.008 µg/mL. nih.gov Fluorescence spectroscopy is also used in research to probe the molecular environment of Niclosamide, for example, in studies of its binding interactions with proteins like serum albumin. researchgate.net

Table 3: Fluorescence Spectroscopy Data for the Amino-Derivative of Niclosamide

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Excitation Wavelength (λex) | 275 nm | Post-reduction with Zn/HCl | nih.gov |

| Emission Wavelength (λem) | 444 nm | Post-reduction with Zn/HCl | nih.gov |

| Linearity Range | 0.5 - 5 µg/mL | With CMC as enhancer | nih.gov |

| Limit of Detection (LOD) | 0.008 µg/mL | With CMC as enhancer | nih.gov |

| Limit of Quantification (LOQ) | 0.03 µg/mL | With CMC as enhancer | nih.gov |

Electrochemical Detection Methods for this compound Analysis

Electrochemical methods offer a sensitive, cost-effective, and rapid approach for the determination of Niclosamide. These techniques are based on the compound's electrochemical activity, specifically the reduction of its nitro group. rsc.orgresearchgate.net Voltammetric methods, such as square-wave voltammetry and differential pulse voltammetry, are commonly employed. rsc.orgcomu.edu.tr

The electrochemical reduction of Niclosamide has been investigated using various types of electrodes, including glassy carbon electrodes (GCE) and disposable pencil graphite (B72142) electrodes (PGE). rsc.orgcomu.edu.tr Studies have shown that PGEs can offer enhanced sensitivity and lower costs compared to traditional GCEs. comu.edu.trpsecommunity.org The process typically involves an initial irreversible reduction of the nitro group (NO₂) to a hydroxylamine (B1172632) group (NHOH). rsc.orgresearchgate.net Subsequent reversible peaks may be observed, corresponding to the two-electron process between the hydroxylamine and nitroso (NO) groups. rsc.orgresearchgate.net

Optimization of experimental parameters such as pH, buffer composition, and voltammetric settings is critical for achieving high sensitivity and selectivity. rsc.orgresearchgate.net Research has demonstrated that these methods can achieve low detection limits, making them suitable for various applications. For instance, a square-wave voltammetry method using a GCE achieved a detection limit of 2.05 × 10⁻⁸ mol dm⁻³. rsc.orgresearchgate.net Another study utilizing a disposable pencil graphite electrode reported a detection limit of 0.015 µM. comu.edu.tr Indirect determination methods have also been developed, which involve the chemical reduction of Niclosamide's nitro group, followed by diazotization and subsequent electrochemical reduction of the diazonium salt at a gold electrode. researchgate.net

| Technique | Electrode | Matrix / Medium | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Square-Wave Voltammetry | Glassy Carbon Electrode (GCE) | Aqueous Buffer (pH 8.5) | 5 × 10⁻⁸–1 × 10⁻⁶ mol dm⁻³ | 2.05 × 10⁻⁸ mol dm⁻³ | rsc.orgresearchgate.net |

| Differential Pulse Voltammetry | Pencil Graphite Electrode (PGE) | Britton-Robinson Buffer (pH 7.0) | 0.05 µM–10 µM | 0.015 µM | comu.edu.tr |

| Differential Pulse Voltammetry (Indirect) | Gold Electrode (AuE) | Aqueous Solution | (1.0–3.487) x 10⁻⁴ M | Not Reported | researchgate.net |

| Batch Injection Analysis | Glassy Carbon Electrode (GCE) | Aqueous Solution | Not Reported | 8 x 10⁻⁷ M | nih.gov |

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for the highly selective and sensitive quantification of Niclosamide in complex biological and environmental matrices. nih.gov These methods combine the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, providing excellent specificity and low detection limits. researchgate.net

LC-MS/MS methods for Niclosamide analysis typically utilize reverse-phase chromatography with columns such as C18 or phenyl columns. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component (like ammonium formate or ammonium acetate buffer) and an organic solvent such as acetonitrile or methanol. nih.govnih.govrsc.org Detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source operating in the negative ion mode. nih.govnih.gov Quantification is achieved through multiple reaction monitoring (MRM), where the transition of a specific precursor ion to a product ion is monitored, significantly enhancing selectivity. nih.gov

These methods have been successfully developed and validated for Niclosamide determination in various matrices, including rat and dog plasma, water, and aquatic animal tissues. nih.govrsc.orgresearchgate.net The reported linearity ranges are broad, often spanning several orders of magnitude, with lower limits of quantification (LLOQ) in the low ng/mL or µg/kg range. nih.govresearchgate.netresearchgate.net For example, a validated method for rat and dog plasma reported linearity from 1 ng/mL to 3000 ng/mL and 1 ng/mL to 1000 ng/mL, respectively. nih.govnih.gov Another method for water analysis achieved an LLOQ 20 times lower than previously reported LC-MS/MS methodologies. researchgate.netrsc.org

| Matrix | Chromatographic Column | Mobile Phase | Ionization/Mode | Linear Range | Reference |

|---|---|---|---|---|---|

| Rat Plasma | XDB-phenyl (5 µm, 2.1 × 50 mm) | 10 mM Ammonium Formate in Water:Acetonitrile (30:70, v/v) | ESI Negative | 1–3000 ng/mL | nih.govnih.gov |

| Dog Plasma | Kinetex® C18 (5 µm, 2.1 × 500 mm) | 5 mM Ammonium Acetate:Methanol (30:70, v/v) | ESI Negative | 1–1000 ng/mL | nih.govnih.gov |

| Water | Core Shell Column | Methanol/Water Gradient | Not Specified | Not Specified (LLoQ 20x lower than previous methods) | researchgate.netrsc.org |

| Aquatic Animal Tissue | Not Specified | Not Specified | Heated ESI | 0.5–20 µg/kg (based on recovery studies) | researchgate.net |

Sample Preparation and Matrix Effects in the Analysis of this compound

Effective sample preparation is a critical step to remove interfering components from the matrix, concentrate the analyte, and ensure the accuracy and reproducibility of the analytical method. chromatographyonline.com The choice of sample preparation technique depends heavily on the complexity of the matrix being analyzed. nih.govresearchgate.net

For biological fluids like plasma, a straightforward protein precipitation method is often sufficient. nih.govresearchgate.net This typically involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins. nih.govresearchgate.net After centrifugation, the supernatant containing Niclosamide can be directly injected into the LC-MS/MS system. researchgate.net

For more complex solid matrices such as animal tissues, soil, or food products, more elaborate extraction and clean-up procedures are required. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for Niclosamide analysis. researchgate.netquechers.eu A modified QuEChERS procedure for aquatic animal tissue involves extraction with ammoniated acetonitrile, followed by the addition of anhydrous magnesium sulfate to remove water. researchgate.net A further clean-up step using a sorbent like octadecylsilane (B103800) (C18) is then performed to remove remaining interferences. researchgate.net

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when using ESI. chromatographyonline.comrsc.org These effects arise from co-eluting endogenous compounds in the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com The presence of lipids, salts, and other components can significantly impact the analytical results. researchgate.net Strategies to mitigate matrix effects include optimizing the sample clean-up procedure to remove interfering substances, adjusting chromatographic conditions to separate the analyte from matrix components, and using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. chromatographyonline.com Evaluating the matrix effect early in method development is crucial for ensuring the reliability of quantitative results. researchgate.net

Environmental Fate and Degradation Studies of C12h9cl2no2 Compounds

Abiotic Transformation Pathways of C12H9Cl2NO2

Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis.

Niclosamide (B1684120) is a photosensitive compound that degrades upon exposure to sunlight and ultraviolet (UV) light. wisdomlib.org Studies show that its degradation is significantly influenced by pH. For instance, photolysis in a pH 5 buffer is 1.5 times faster than in a pH 7 buffer and 4.3 times faster than in a pH 9 buffer. researchgate.netnih.gov Under artificial sunlight, less than 50% of the parent compound remained after 24 hours of exposure on silica (B1680970) gel plates. nih.gov The photodegradation process can be extensive, leading to the cleavage of both aromatic rings and the formation of carbon dioxide and various aliphatic acids like oxalic acid, maleic acid, and glyoxylic acid. nih.gov One of the initial photodegradation products can be 2-chloro-4-nitroaniline (B86195), which itself is subject to further breakdown. mdpi.comnih.gov

Table 1: Photolytic Degradation of Niclosamide

| Condition | Observation | Reference |

|---|---|---|

| Artificial Sunlight (on silica gel) | <50% of Niclosamide remained after 24 hours. | nih.gov |

| Aqueous Solution (pH 5) | Fastest rate of photolysis. | researchgate.netnih.gov |

| Aqueous Solution (pH 7) | 1.5 times slower than at pH 5. | nih.gov |

| Aqueous Solution (pH 9) | 4.3 times slower than at pH 5. | nih.gov |

Niclosamide's stability is highly dependent on pH. It is susceptible to hydrolysis, particularly in alkaline conditions. wisdomlib.org The rate of hydrolysis increases as the pH rises above 4. wisdomlib.org In alkaline solutions (e.g., 0.1M sodium hydroxide), degradation is rapid, breaking the amide bond to form primary metabolites. wisdomlib.orgresearchgate.net Conversely, under acidic and neutral conditions in the dark, hydrolysis is negligible over extended periods. nih.gov Some studies indicate that while hydrolysis plays a role, it is minor compared to microbial degradation in natural water and sediment systems. researchgate.net

Biotic Degradation Mechanisms of this compound

Biodegradation is considered the principal mechanism for Niclosamide's dissipation in the environment, carried out by a diverse range of microorganisms. acs.orgmdpi.com

Both aerobic and anaerobic microorganisms are capable of degrading Niclosamide. acs.orgresearchgate.net The degradation generally follows first-order kinetics in soil. acs.org A primary and major degradation product formed through the reduction of the nitro group is Aminoniclosamide (2′,5-dichloro-4′-aminosalicylanilide). researchgate.net This metabolite can account for over 50% of the extractable residues from sediments, with greater amounts forming under anaerobic conditions. researchgate.net

Another significant degradation pathway is the hydrolytic cleavage of the amide bond, yielding 5-chlorosalicylic acid (CSA) and 2-chloro-4-nitroaniline (CNA). wisdomlib.orgresearchgate.netwisdomlib.org Further breakdown of these primary metabolites can lead to a series of other intermediate products. In rhizosphere soil, identified intermediates include 2-chloro-4-nitrophenol, 2,5-dihydroxy benzoic acid, and 2-chloro-p-phenylenediamine. acs.org

Table 2: Major Microbial Degradation Metabolites of Niclosamide

| Metabolite Name | Formation Pathway | Environmental Compartment | Reference |

|---|---|---|---|

| Aminoniclosamide | Reduction of nitro group | Sediment, Water | researchgate.net |

| 5-chlorosalicylic acid (CSA) | Hydrolysis of amide bond | Soil, Water | acs.orgresearchgate.netwisdomlib.org |

| 2-chloro-4-nitroaniline (CNA) | Hydrolysis of amide bond | Soil, Water | acs.orgresearchgate.netwisdomlib.org |

| 2-chloro-4-nitrophenol | Further degradation | Rhizosphere Soil | acs.org |